molecular formula C16H19ClN2O B3859834 4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol

4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol

Cat. No. B3859834
M. Wt: 290.79 g/mol
InChI Key: AYMRLMUVPDLCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. This compound is also known as CQ or chloroquine, and it belongs to the class of 4-aminoquinoline compounds. The synthesis method of CQ, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

CQ exerts its pharmacological effects by inhibiting the heme polymerization process in the parasite's digestive vacuole, leading to the accumulation of toxic heme molecules that ultimately kill the parasite. Additionally, CQ has been shown to have immunomodulatory effects, such as the inhibition of cytokine production and the modulation of antigen presentation.
Biochemical and Physiological Effects:
CQ has been shown to affect various cellular processes, such as lysosomal function, autophagy, and mitochondrial function. It has also been shown to modulate the activity of various enzymes, such as protein kinases and phosphatases. In addition, CQ has been shown to affect the function of immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

CQ has several advantages as a research tool, such as its low cost, availability, and ease of use. It has been widely used in various in vitro and in vivo studies to investigate the role of lysosomal function, autophagy, and immune modulation in various diseases. However, CQ has some limitations, such as its potential toxicity at high doses and its non-specific effects on various cellular processes.

Future Directions

There are several future directions for the research on CQ. One potential direction is the investigation of the role of CQ in the treatment of COVID-19. CQ has been shown to have antiviral effects against other coronaviruses, and its potential use in the treatment of COVID-19 is currently being investigated. Another potential direction is the development of more specific and potent analogs of CQ that can target specific cellular processes and have fewer side effects. Additionally, the investigation of the role of CQ in the modulation of the immune response in various diseases is another potential direction for future research.

Scientific Research Applications

CQ has been extensively studied for its potential therapeutic applications, especially in the treatment of malaria. It has been shown to be effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. CQ has also been investigated for its potential use in the treatment of other diseases, such as rheumatoid arthritis, lupus, and COVID-19.

properties

IUPAC Name

4-[(7-chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-10-8-16(18-12-3-5-13(20)6-4-12)19-15-9-11(17)2-7-14(10)15/h2,7-9,12-13,20H,3-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMRLMUVPDLCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol
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4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol
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4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol
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4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol
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4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol
Reactant of Route 6
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4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol

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